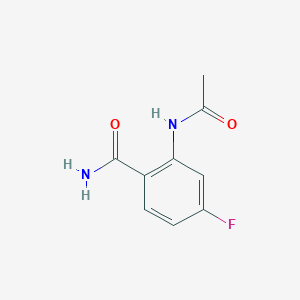

2-Acetamido-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c1-5(13)12-8-4-6(10)2-3-7(8)9(11)14/h2-4H,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIKDLMUDILNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies of 2 Acetamido 4 Fluorobenzamide and Its Analogs

Established Synthetic Pathways to 2-Acetamido-4-fluorobenzamide Scaffolds

The construction of the this compound core can be achieved through several strategic synthetic routes. These methods often involve multiple steps to sequentially introduce the required functional groups onto the fluorinated benzene (B151609) ring.

Multi-step synthesis is a common strategy for creating complex molecules like this compound from simpler, commercially available starting materials. vapourtec.comlibretexts.org This approach allows for the controlled and stepwise installation of functional groups, which is crucial for achieving the desired substitution pattern on the aromatic ring. lumenlearning.com A logical and efficient pathway often begins with a precursor that already contains the fluorine atom and an amino or carboxyl group at the correct positions.

A plausible multi-step synthesis for this compound is outlined below, starting from 2-amino-4-fluorobenzoic acid. This process involves two key transformations: acetylation of the amino group and conversion of the carboxylic acid into a primary amide.

Table 1: Proposed Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 2-amino-4-fluorobenzoic acid | Acetic anhydride (B1165640), Pyridine | 2-acetamido-4-fluorobenzoic acid | Introduction of the acetamido group. |

This sequential approach ensures high regioselectivity and provides a reliable route to the target compound. The use of flow chemistry, where reagents are passed through reactors containing immobilized catalysts or reagents, represents a modern approach to optimizing such multi-step sequences, allowing for improved efficiency and scalability. syrris.jp

The formation of the amide bond is a critical step in the synthesis of this compound. masterorganicchemistry.com This transformation can be accomplished using several reliable methods, typically starting from the corresponding carboxylic acid, 2-acetamido-4-fluorobenzoic acid. semanticscholar.org

One of the most common laboratory methods involves a two-step process:

Activation of the Carboxylic Acid : The carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride. This is frequently achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com This activation step makes the carbonyl carbon more electrophilic.

Nucleophilic Acyl Substitution : The resulting acyl chloride is then treated with a nitrogen nucleophile, in this case, ammonia (B1221849) (usually in the form of aqueous or gaseous ammonia), to form the primary benzamide (B126) via a nucleophilic acyl substitution reaction.

Alternatively, direct coupling methods can be employed, which avoid the isolation of the highly reactive acyl chloride intermediate. These methods utilize peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid in situ. youtube.com The activated intermediate then reacts directly with an amine to form the amide bond. youtube.com Boronic acid derivatives have also been shown to catalyze direct amidation between carboxylic acids and amines under mild conditions. organic-chemistry.org

While the user prompt mentions 4-fluorobenzoyl chloride, a more direct precursor for the target molecule's amide group would be an activated form of 2-acetamido-4-fluorobenzoic acid. The reaction of an aniline (B41778) derivative with a substituted benzoyl chloride, such as 2-fluorobenzoyl chloride with 2,4-difluoroaniline, exemplifies the general principle of forming an amide linkage between two aromatic rings, a common strategy for producing fluorinated benzamide analogs. mdpi.com

The introduction of the acetamido group (N-acetylation) is a fundamental transformation in the synthesis of the target molecule. This reaction is typically performed on an amino precursor, such as 2-amino-4-fluorobenzamide (B111330) or 2-amino-4-fluorobenzoic acid. The most common acetylating agents are acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base, like pyridine, which serves to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and can also act as a catalyst.

Benzoylation is a related reaction that attaches a benzoyl group instead of an acetyl group. The Schotten-Baumann reaction conditions, which involve using a benzoyl chloride in the presence of an aqueous base like sodium hydroxide, are a classic method for the N-benzoylation of amines and amino acids. ijirset.com This strategy can be used to synthesize N-benzoyl analogs of this compound, which may exhibit different chemical and biological properties.

Table 2: Common Acylation Strategies for Amine Precursors

| Reaction | Amine Precursor | Acylating Agent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Acetylation | 2-amino-4-fluorobenzamide | Acetic anhydride | Pyridine, Room Temperature | Acetamido derivative |

| Benzoylation | 2-amino-4-fluorobenzamide | Benzoyl chloride | 10% Aqueous NaOH | Benzamido derivative |

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. mdpi.comresearchgate.net This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. rsc.org

In the context of this compound, the Suzuki-Miyaura reaction is primarily used to synthesize analogs by introducing a wide range of substituents onto the aromatic ring. To apply this method, a halogenated version of the this compound scaffold is required, for example, 2-acetamido-5-bromo-4-fluorobenzamide. This halogenated intermediate can then be coupled with various aryl, heteroaryl, or vinyl boronic acids to generate a library of structurally diverse analogs. mdpi.com This strategy is highly valued in drug discovery for exploring structure-activity relationships.

Table 3: Hypothetical Suzuki-Miyaura Coupling for Analog Synthesis

| Halogenated Scaffold | Boronic Acid | Catalyst System | Product (Analog) |

|---|---|---|---|

| 2-acetamido-5-bromo-4-fluorobenzamide | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-acetamido-4-fluoro-5-phenylbenzamide |

| 2-acetamido-5-bromo-4-fluorobenzamide | 4-Vinylphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-acetamido-4-fluoro-5-(4-vinylphenyl)benzamide |

Advanced Derivatization Techniques for Structural Modification

Derivatization is the process of chemically modifying a compound to produce new compounds with different properties. nih.gov For the this compound scaffold, advanced derivatization techniques focus on introducing specific functional groups to fine-tune its characteristics.

The introduction of additional halogen atoms, especially fluorine, onto a molecule can significantly alter its properties. Organofluorine compounds often exhibit unique chemical and biological characteristics. beilstein-journals.org Several methods exist for the selective introduction of fluorine into aromatic systems.

One common method is electrophilic halogenation , where the aromatic ring is treated with an electrophilic source of a halogen. For instance, bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst. The position of substitution is directed by the existing groups on the ring; in the case of this compound, the activating acetamido group would likely direct incoming electrophiles to the ortho and para positions (C3 and C5).

For introducing additional fluorine atoms, direct electrophilic fluorination is challenging but possible with powerful reagents like Selectfluor. A more common strategy for creating poly-fluorinated analogs is to start with a precursor that already contains the desired fluorine pattern.

Another advanced technique is nucleophilic deoxyfluorination . This method is used to replace a hydroxyl (-OH) group with a fluorine atom. nih.gov While this compound itself does not have a hydroxyl group, a synthetic intermediate or analog could be designed to include one. Reagents like diethylaminosulfur trifluoride (DAST) are effective for this transformation, which typically proceeds with an inversion of stereochemistry if the hydroxyl group is on a chiral center. beilstein-archives.org This approach is particularly valuable in the synthesis of fluorinated sugar analogs and other complex molecules. nih.gov

Table 4: Techniques for Introducing Halogen Substituents

| Technique | Reagent Example | Substrate Requirement | Purpose |

|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Activated aromatic ring | Introduce Br onto the aromatic ring. |

| Electrophilic Fluorination | Selectfluor (F-TEDA-BF₄) | Aromatic or enolate substrate | Introduce F onto the aromatic ring. |

Incorporation of Heterocyclic Moieties (e.g., thiazole (B1198619), triazole, pyrimidine (B1678525), isoindoline)

The derivatization of benzamide scaffolds through the incorporation of heterocyclic moieties is a widely employed strategy to modulate physicochemical properties and biological activity. Various synthetic methods have been developed to introduce rings such as thiazoles, triazoles, pyrimidines, and isoindolines.

Thiazole Derivatives: The synthesis of thiazole-containing compounds can be achieved through several established routes. A common method involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A related approach is the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone, which yields 2,3,4-trisubstituted thiazoles. researchgate.net Another strategy involves reacting thiosemicarbazones with 2-haloacetophenones to produce 2,4-disubstituted thiazole derivatives. nih.gov These methods provide versatile pathways for linking a thiazole ring to a benzamide precursor, typically by modifying a functional group on the aromatic ring or an attached side chain. researchgate.netresearchgate.net

Triazole Derivatives: Triazoles, existing as 1,2,3-triazole and 1,2,4-triazole (B32235) isomers, are crucial building blocks in medicinal chemistry. nih.govresearchgate.net The synthesis of 1,2,3-triazoles is famously accomplished via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. researchgate.net For 1,2,4-triazoles, synthetic routes often involve the condensation of amidrazones with various reagents or the reaction of hydrazides. slideshare.net For instance, 1,2,4-triazole benzamide derivatives can be synthesized through a multi-step process that may include a key catalytic cross-coupling of a dichlorobenzonitrile with a triazole. chinesechemsoc.org

Pyrimidine Derivatives: Pyrimidines are another class of heterocycles frequently incorporated into complex molecules. chinesechemsoc.org Synthetic strategies are diverse and include multi-component reactions. One such method is the Biginelli reaction or similar cyclocondensation processes involving an aromatic aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a β-dicarbonyl compound like ethyl acetoacetate. google.comnih.gov Another approach is the condensation of α,β-unsaturated ketones with amidine-containing molecules such as 4-amino-6-hydroxy-2-mercaptopyrimidine. Furthermore, pyrimidine rings can be constructed or coupled through nucleophilic aromatic substitution (SNAr) reactions, for instance, by reacting an amine with a di- or tri-chlorinated pyrimidine scaffold.

Isoindoline Derivatives: The isoindoline-1,3-dione (phthalimide) moiety is a valuable pharmacophore often used in drug design. A primary synthetic route to incorporate this group involves the reaction of phthalic anhydride or its derivatives with a primary amine. For creating more complex structures, such as linking the isoindoline-1,3-dione to a benzamide, an amidation reaction can be employed. This typically uses a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) along with an activator like hydroxybenzotriazole (B1436442) (HOBT) to form an amide bond between an isoindoline-containing carboxylic acid and an amine, or vice versa.

Table 1: Synthetic Strategies for Heterocycle Incorporation

| Heterocycle | General Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Thiazole | Reaction of thiosemicarbazides with α-haloketones | Substituted thiosemicarbazide, Chloroacetone | researchgate.net |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Terminal alkyne, Copper(I) catalyst | researchgate.net |

| 1,2,4-Triazole | Condensation/Cyclization | Amidrazones or Hydrazides with anhydrides or other reagents | slideshare.net |

| Pyrimidine | Three-Component Cyclocondensation | Aromatic aldehyde, Ethyl acetoacetate, Urea/Thiourea | google.com |

| Isoindoline-1,3-dione | Amidation Reaction | Phthalic anhydride derivative, Primary amine |

Strategies for Aromatic and Aliphatic Chain Modifications

Modifications to the aromatic core and associated aliphatic chains of benzamide analogs are critical for optimizing their properties. These strategies include introducing various substituents to alter electronic and steric characteristics or extending chains to explore different binding interactions.

One key strategy for aromatic modification is the introduction of fluorine atoms. Fluorination can significantly enhance properties such as binding affinity and metabolic stability. Beyond halogenation, other groups can be introduced onto the benzamide ring system to serve as synthetic handles or to modulate activity. For example, cyanation of an iodo-substituted benzamide precursor using reagents like copper cyanide (CuCN) can introduce a nitrile group, which can then be further elaborated into other functional groups or heterocycles, such as 1,2,4-oxadiazoles.

Aliphatic chain modifications often involve altering linkers that connect the benzamide core to other functionalities. These linkers can be simple alkyl chains or more complex structures. For instance, a series of isoindoline-1,3-dione derivatives have been synthesized with an N-benzyl pyridinium (B92312) moiety, where the length and substitution pattern of the linker and the substitution on the benzyl (B1604629) group were systematically varied. Such modifications are typically achieved through standard reactions like amidation to form the initial chain, followed by quaternization or other functionalizations.

Table 2: Examples of Aromatic and Aliphatic Modifications

| Modification Type | Strategy | Example Reaction | Purpose | Reference |

|---|---|---|---|---|

| Aromatic | Fluorination | Introduction of fluorine atoms onto the benzamide ring | Enhance binding affinity and metabolic stability | |

| Aromatic | Cyanation | Nucleophilic substitution of an aryl halide with a cyanide source (e.g., CuCN) | Provide a synthetic handle for further derivatization (e.g., to oxadiazoles) | |

| Aliphatic | Chain Elaboration and Functionalization | Amidation to form an N-acetamide linker, followed by reaction with substituted benzyl halides | Introduce new aromatic/charged moieties (e.g., N-benzyl pyridinium) |

Mechanistic Elucidation of Synthetic Reactions (e.g., Nitrone Intermediates)

Understanding the mechanisms of synthetic reactions is fundamental to optimizing conditions and expanding their scope. While many benzamide syntheses proceed through well-understood pathways like addition-elimination at an acyl chloride or Friedel-Crafts carboxamidation researchgate.net, more novel methods involving unique intermediates have been developed.

A notable example is the visible light-promoted formation of amide bonds, which proceeds through a nitrone intermediate. This reaction avoids the need for pre-activated carboxylic acids or coupling agents. A plausible mechanism for this transformation has been proposed based on experimental studies.

The proposed mechanistic pathway begins with the visible light irradiation of an aryldiazoacetate, which leads to the extrusion of nitrogen gas (N₂) and the generation of a reactive carbene species. This electrophilic carbene is then trapped by the nucleophilic nitrogen center of a nitrosoarene. This trapping event forms a zwitterionic intermediate, which rapidly converts to the more stable nitrone structure. The nitrone itself is photosensitive and, under continued irradiation with blue LEDs, isomerizes to an oxaziridine (B8769555) intermediate. This highly strained three-membered ring is unstable and subsequently undergoes rearrangement to form the final, thermodynamically stable amide product. Control experiments have demonstrated that light is essential for the conversion of the isolated nitrone intermediate to the amide, confirming the photochemical nature of the rearrangement step.

This mechanism highlights a modern, sustainable approach to amide synthesis where visible light serves as a clean energy source, and the key steps hinge on the in situ formation and subsequent photochemical rearrangement of a nitrone intermediate.

Structure Activity Relationship Sar and Molecular Design Principles for 2 Acetamido 4 Fluorobenzamide Derivatives

Phenotypic SAR Development and Systemic Exploration

Phenotypic screening, which assesses the effects of compounds on cellular or organismal behavior, has been instrumental in the development of 2-acetamido-4-fluorobenzamide derivatives. This approach allows for the discovery of compounds with desired biological effects without a priori knowledge of their specific molecular targets. Subsequent systemic exploration of the SAR helps to identify the chemical features responsible for the observed phenotypic changes.

Fluorine's high electronegativity can influence the acidity of nearby protons and alter the electronic nature of the aromatic ring, which can, in turn, affect binding interactions with biological targets. For instance, fluorination can lead to an increase in binding affinity. Studies on similar benzamide-type scaffolds have shown that fluorinated derivatives exhibit increased binding affinity to their targets compared to their non-fluorinated counterparts. nih.govacs.org This enhancement is often attributed to the favorable interactions that fluorine can form within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions.

Table 1: Impact of Fluorine Substitution on Physicochemical and Biological Properties

| Property | Effect of Fluorine Substitution | Reference |

| Binding Affinity | Generally increased due to favorable electronic interactions. | nih.govacs.org |

| Crystallinity | Can suppress disorder and lead to more defined conformations. | acs.orgacs.org |

| Lipophilicity | Modulated, affecting membrane permeability and pharmacokinetics. | researchgate.net |

| Metabolic Stability | Can block sites of metabolism, increasing the compound's half-life. | nih.gov |

The acetamide (B32628) group at the 2-position of the benzamide (B126) ring plays a crucial role in the interaction of these derivatives with their biological targets. This moiety can act as both a hydrogen bond donor and acceptor, allowing it to form key interactions that anchor the molecule within the binding site of a protein.

In many instances, the acetamide group is involved in forming critical hydrogen bonds with amino acid residues in the target protein, which is essential for potent biological activity. The orientation of the acetamide group relative to the rest of the molecule is also important and can be influenced by other substituents on the aromatic ring. The presence of the acetamide moiety is a common feature in various biologically active compounds, where it contributes to target recognition and binding. semanticscholar.orgacs.org For example, in the context of urease inhibitors, the acetamide moiety has been shown to be important for the inhibitory activity of certain compounds. semanticscholar.org

For example, the addition of other substituents to the benzamide ring can fine-tune the compound's properties. The electronic nature of these substituents (electron-donating or electron-withdrawing) can alter the reactivity of the molecule and its ability to interact with its target. The size and shape of the substituents also play a role in determining how well the molecule fits into the binding pocket of its target.

In the context of developing bifunctional molecules like proteolysis-targeting chimeras (PROTACs), linker variations are of paramount importance. The linker connects the benzamide scaffold to another ligand that binds to an E3 ubiquitin ligase. The length, composition, and attachment point of the linker can dramatically affect the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, which is crucial for inducing protein degradation. nih.gov

Table 2: Influence of Aromatic Ring Substitutions on Biological Activity

| Substitution Position | Type of Substituent | Potential Impact | Reference |

| Ortho, Meta, Para | Electron-withdrawing groups (e.g., -NO2, -CN) | Can enhance binding through altered electronics. | rsc.org |

| Ortho, Meta, Para | Electron-donating groups (e.g., -OCH3, -CH3) | May influence conformation and solubility. | researchgate.net |

| Various | Bulky groups | Can provide steric hindrance or favorable van der Waals contacts. | nih.gov |

Ligand-Based Molecular Design Approaches

In the absence of a known three-dimensional structure of the biological target, ligand-based molecular design approaches are invaluable for the optimization of this compound derivatives. These methods rely on the analysis of a set of known active and inactive molecules to derive a model that can predict the activity of new, untested compounds.

Techniques such as quantitative structure-activity relationship (QSAR) studies are employed to establish a mathematical relationship between the chemical structures of the derivatives and their biological activities. nih.gov Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are required for biological activity. nih.gov These models can then be used to screen virtual libraries of compounds to identify new potential drug candidates.

Conformational Flexibility Analysis of Benzamide Scaffolds

The benzamide scaffold possesses inherent conformational flexibility, primarily due to the rotation around the amide bond. This flexibility allows the molecule to adopt different shapes, or conformations, which can have a profound impact on its ability to bind to a biological target. rsc.org

Computational methods, such as molecular dynamics simulations and conformational searches, are used to explore the accessible conformational space of benzamide derivatives. nih.gov Understanding the preferred conformations of these molecules in solution and in the context of a binding site is crucial for rational drug design. By designing molecules that are pre-organized in a bioactive conformation, it is possible to reduce the entropic penalty of binding and thus improve binding affinity. rsc.orgscispace.com The inherent conformational flexibility of the benzamide scaffold was investigated using force field-based methods. nih.gov

Biological Activity Profiling and Mechanistic Elucidation of 2 Acetamido 4 Fluorobenzamide Analogs

In Vitro Biological Efficacy Assessments

The therapeutic potential of novel chemical entities is extensively explored through a variety of in vitro biological assays. For analogs of 2-acetamido-4-fluorobenzamide, these assessments have unveiled a broad spectrum of activities, ranging from anticancer to antimicrobial and enzyme inhibition. This section details the findings from these efficacy studies.

The evaluation of this compound analogs and related structures has demonstrated significant cytotoxic and antiproliferative effects across a panel of human cancer cell lines. Research into novel 2-mercaptobenzoxazole (B50546) derivatives, which incorporate a related chemical scaffold, revealed potent activity. Specifically, compound 6b in this series showed marked cytotoxicity against several cell lines, with IC50 values of 3.64 µM in MCF-7 (breast cancer), 2.14 µM in MDA-MB-231 (breast cancer), and 5.18 µM in HeLa (cervical cancer) cells. Another series of 1,3-thiazole-based acetamide (B32628) derivatives also exhibited notable anticancer potential; compound 8a , featuring an ortho-chlorine moiety, was particularly active against HeLa cells with an IC50 value of 1.3 µM.

Furthermore, studies on 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives identified compound 2b as having the most potent cytotoxic effect within its series against the PC3 prostate cancer cell line, recording an IC50 of 102 µM/L. In the context of lung carcinoma, certain acetoxycoumarin derivatives were tested against the A549 cell line, where compound 7 showed an LD50 value of 48.1 µM. The antiproliferative effects of other analogs have also been noted in MDA-MB-231 and HeLa cells, causing a reduction in cell viability to approximately 60-70%. These findings underscore the potential of benzamide (B126) and acetamide scaffolds as a foundation for the development of new anticancer agents.

| Compound/Analog Series | Cell Line | Cancer Type | Reported Activity (IC50/LD50) |

|---|---|---|---|

| Compound 8a (1,3-Thiazole Acetamide) | HeLa | Cervical Cancer | 1.3 µM |

| Compound 6b (2-Mercaptobenzoxazole) | MDA-MB-231 | Breast Cancer | 2.14 µM |

| Compound 6b (2-Mercaptobenzoxazole) | MCF-7 | Breast Cancer | 3.64 µM |

| Compound 6b (2-Mercaptobenzoxazole) | HeLa | Cervical Cancer | 5.18 µM |

| Compound 7 (Acetoxycoumarin) | A549 | Lung Cancer | 48.1 µM |

| Compound 2b (Fluorophenyl Acetamide) | PC3 | Prostate Cancer | 102 µM/L |

Analogs of this compound have shown considerable promise as antimicrobial agents. A study focused on N-Benzamide derivatives identified several compounds with potent antibacterial properties. nih.gov Compound 5a demonstrated excellent activity against both the Gram-positive bacterium Bacillus subtilis (MIC = 6.25 µg/mL) and the Gram-negative bacterium Escherichia coli (MIC = 3.12 µg/mL). nih.gov Within the same study, compounds 6b and 6c also displayed strong activity, with MIC values of 3.12 µg/mL and 6.25 µg/mL against E. coli and B. subtilis, respectively. nih.gov

Another class of related compounds, fluorobenzoylthiosemicarbazides, was found to be active against Gram-positive strains, including pathogenic methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. Furthermore, the introduction of an acetamide group to the ciprofloxacin (B1669076) scaffold yielded derivatives with enhanced potency against Gram-positive bacteria. For instance, the derivative CD-10 exhibited an MIC of 0.1 µM against Bacillus subtilis. Asymmetric robenidine (B1679493) analogues have also proven effective, with one derivative showing an MIC of 1.0 µg/mL against MRSA. These results highlight the versatility of the benzamide core structure in designing new antibacterial agents to combat challenging pathogens. nanobioletters.comnih.govnih.gov

| Compound/Analog Series | Bacterial Strain | Reported Activity (MIC) |

|---|---|---|

| CD-10 (Ciprofloxacin Acetamide) | Bacillus subtilis | 0.1 µM |

| Robenidine Analog | MRSA | 1.0 µg/mL |

| Compound 5a (N-Benzamide) | Escherichia coli | 3.12 µg/mL |

| Compound 6b (N-Benzamide) | Escherichia coli | 3.12 µg/mL |

| Compound 5a (N-Benzamide) | Bacillus subtilis | 6.25 µg/mL |

| Compound 6c (N-Benzamide) | Bacillus subtilis | 6.25 µg/mL |

| Fluorobenzoylthiosemicarbazides | MRSA | 7.82 - 31.25 µg/mL |

The search for novel antiviral agents has led to the investigation of benzamide and acetamide derivatives for activity against the Human Immunodeficiency Virus (HIV). A significant finding was the identification of AH0109 , a benzamide derivative, which demonstrated potent anti-HIV-1 activity with a 50% effective concentration (EC50) of 0.7 µM in CD4+ C8166 T cells. researchgate.net Mechanistic studies revealed that AH0109 functions by inhibiting both HIV-1 reverse transcription and the nuclear import of viral cDNA. researchgate.net

In a separate line of research, a series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were evaluated as HIV-1 inhibitors. mdpi.com Among these, compound 7f emerged as the most potent, with an EC50 of 0.17 µM, an activity level comparable to the established non-nucleoside reverse transcriptase inhibitor nevirapine. mdpi.com Additionally, the synthesis of fluoro-substituted nucleoside analogs, such as F-DDC , showed activity against HIV-1, although with a less favorable therapeutic index compared to AZT. nih.gov These studies confirm that the modification of core benzamide and acetamide structures can yield potent inhibitors of HIV-1 replication through various mechanisms of action. researchgate.netmdpi.comnih.gov

| Compound/Analog Series | Target | Reported Activity (EC50) |

|---|---|---|

| Compound 7f (TTA derivative) | HIV-1 Replication | 0.17 µM |

| AH0109 (Benzamide derivative) | HIV-1 Infection | 0.7 µM |

| F-DDC (Fluoro-nucleoside analog) | HIV-1 | Active |

Benzamide and acetamide analogs have been investigated for their potential to modulate enzymes involved in inflammation and metabolic processes. Dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) is a key strategy for developing safer anti-inflammatory drugs. While direct studies on this compound are limited, research into related structures has shown that a 3,5-di-tert-butyl-4-hydroxy-benzene scaffold is optimal for dual COX-2 and 5-LOX activity. acs.org Several N-hydroxyurea and hydroxamic acid derivatives incorporating these features have been synthesized and confirmed as dual inhibitors with good COX-2 selectivity over COX-1. acs.org

In the field of enzyme inhibition, benzamide-acetamide pharmacophores have been explored as urease inhibitors. nih.govnih.gov Urease is a bacterial enzyme implicated in pathologies like peptic ulcers. Conjugates of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) with various sulfa drugs have yielded potent competitive and mixed-type urease inhibitors. For example, a diclofenac-sulfaguanidine conjugate (11 ) and a diclofenac-sulfanilamide conjugate (4 ) showed strong urease inhibition with IC50 values of 4.35 µM and 3.59 µM, respectively. nih.govnih.gov Furthermore, dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes, and its inhibitors, known as gliptins, play a crucial role in glucose homeostasis. researchgate.net The development of novel DPP-IV inhibitors often involves heterocyclic scaffolds, indicating a potential area for the application of tailored benzamide structures. researchgate.net

| Compound/Analog Series | Enzyme Target | Reported Activity (IC50) |

|---|---|---|

| Diclofenac-sulfanilamide conjugate (4) | Urease | 3.59 µM |

| Diclofenac-sulfaguanidine conjugate (11) | Urease | 4.35 µM |

| N-hydroxyurea derivatives (1, 2, 3) | Dual COX-2/5-LOX | Confirmed dual inhibitors |

| 3,5-di-tert-butylphenol derivatives (5, 6) | Dual COX-2/5-LOX | Confirmed dual inhibitors |

| "Type B hydroxamic acids" (11, 12) | Dual COX-2/5-LOX | Confirmed dual inhibitors |

Derivatives based on the this compound scaffold have been central to the development of agents targeting specific cellular receptors, notably the Adenosine (B11128) A2B receptor and Bruton's tyrosine kinase (BTK).

Adenosine A2B receptor: The compound 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide was identified as a non-xanthine-based starting point for discovering A2B receptor antagonists due to its modest potency and selectivity. nih.gov Subsequent structure-activity relationship (SAR) explorations, which included modifications to the 7-N-acetamide group and replacement of the p-fluoro-benzamide side chain, led to the identification of compound 37 , which possessed excellent A2B potency. nih.gov Blockade of the A2B receptor is a promising strategy in cancer immunotherapy, as it can counteract the immunosuppressive effects of adenosine in the tumor microenvironment. nih.gov

BTK inhibition: Bruton's tyrosine kinase is a critical component of B-cell receptor signaling and a validated target for autoimmune diseases. Research into reversible BTK inhibitors has led to the development of a series of potent and selective carbazole-based compounds. This work culminated in the identification of BMS-935177 , a carbazole-1-carboxamide derivative selected for clinical development due to its excellent pharmacokinetic profile and demonstrated in vivo activity.

| Compound/Analog Series | Receptor Target | Activity |

|---|---|---|

| Compound 37 (Aminobenzothiazole) | Adenosine A2B Receptor | Antagonist with excellent potency |

| BMS-935177 (Carbazole-1-carboxamide) | Bruton's Tyrosine Kinase (BTK) | Potent and selective reversible inhibitor |

| 7-N-Acetamide-4-methoxy-2-aminobenzothiazole 4-fluorobenzamide | Adenosine A2B Receptor | Antagonist with modest potency |

The structural framework of benzamide has been leveraged to investigate novel treatments for parasitic diseases, including those caused by Cryptosporidium and Trypanosoma brucei.

Cryptosporidium parvum : This protozoan parasite is a significant cause of diarrheal disease. Studies have shown that nitazoxanide, a nitrothiazole benzamide, is an approved treatment. Research into other related structures has identified promising candidates. A series of (1-benzyl-4-triazolyl)-indole-2-carboxamides were evaluated for efficacy against C. parvum. nih.gov Compound 7e (JS-2-44) from this series demonstrated activity in the low micromolar range, with an IC50 of 7.63 μM. nih.gov Additionally, various benzimidazole (B57391) derivatives have been shown to reduce the number of C. parvum developmental stages in vitro, with some compounds exhibiting inhibitory effects comparable to the reference drug paromomycin.

Trypanosoma brucei : This parasite is the causative agent of Human African Trypanosomiasis (sleeping sickness). A screening of diverse sulfonyl fluorides identified four probes with sub-micromolar anti-trypanosomal activity against T. brucei. Further studies on natural products have also found that compounds such as gallic acid can inhibit T. brucei growth, suggesting that scaffolds capable of interacting with key parasitic enzymes or cofactors hold therapeutic promise.

| Compound/Analog Series | Parasite | Reported Activity (IC50) |

|---|---|---|

| Sulfonyl Fluoride Probes | Trypanosoma brucei | Sub-micromolar activity |

| 7e (JS-2-44) (Indole-2-carboxamide) | Cryptosporidium parvum | 7.63 µM |

| Benzimidazole derivatives | Cryptosporidium parvum | Active, comparable to paromomycin |

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound and its analogs are a subject of ongoing research, with investigations spanning pathway modulation, specific protein interactions, and the burgeoning field of targeted protein degradation.

Target Pathway Modulation (e.g., Raf/MEK/ERK pathway, Kinase Inhibition)

While direct evidence for this compound modulating the Raf/MEK/ERK pathway is not extensively documented in publicly available research, studies on analogous benzamide structures provide insights into potential mechanisms. The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. mdpi.com

Research into benzimidazole reverse amides has identified them as potent pan-RAF kinase inhibitors. nih.gov These compounds have demonstrated the ability to inhibit BRAF^V600E^, a common mutation in melanoma, and modulate the downstream effector pERK. nih.gov The development of these inhibitors showcases the potential for benzamide-based scaffolds to target key kinases in the Raf/MEK/ERK pathway. One such compound, RAF265, emerged from this class of inhibitors and has entered human clinical trials. nih.gov

The general principle of kinase inhibition by small molecules often involves binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling proteins. Fluorinated compounds, in particular, have found success in medicinal chemistry, with a significant portion of drugs in development containing at least one fluorine atom. nih.gov The introduction of fluorine can influence key properties such as binding affinity and cell permeability. nih.govnih.gov For instance, aryl fluorides are being explored as alternative kinase probes due to their potential for covalent interaction with kinase residues like lysine. tdl.org

The following table summarizes the activity of a representative benzimidazole reverse amide inhibitor of RAF kinase.

| Compound | Target Kinase | IC₅₀ (µM) | Cellular pERK EC₅₀ (µM) |

| Benzimidazole Amide 1 | BRAF^V600E^ | 0.044 | 0.3 |

This table presents data for a benzimidazole amide analog as a representative of benzamide-based RAF inhibitors. nih.gov

Specific Protein-Ligand Interactions and Binding Site Characterization (e.g., Tubulin ATP-binding site)

The interaction of benzamide analogs with tubulin, a key component of the cytoskeleton, has been a significant area of investigation. Microtubules, which are dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs. mdpi.com

Studies have shown that certain benzamides can bind to β-tubulin within the colchicine (B1669291) binding pocket. acs.org This binding can be covalent, with evidence suggesting modification of the Cys239 residue within this pocket. acs.org The covalent binding of a benzamide probe was shown to be displaced by colchicine in a dose-dependent manner, confirming their interaction at the same site. acs.org

The benzamide RH-4032, for example, has been shown to covalently attach to β-tubulin. nih.gov The binding of this compound was inhibited by other benzamides like pronamide and zarilamide, suggesting a common binding site on β-tubulin. nih.gov Interestingly, the microtubule-stabilizing drug paclitaxel (B517696) also inhibited the binding of [³H]RH-4032, while other agents like trifluralin (B1683247) and amiprophosmethyl did not, indicating distinct binding sites for different classes of microtubule-targeting agents. nih.gov

The table below details the competitive binding of various agents against a radiolabeled benzamide probe, indicating shared or distinct binding sites on tubulin.

| Competing Agent | Inhibition of [³H]RH-4032 Binding | Implied Binding Site |

| Pronamide | Yes | Benzamide site |

| Zarilamide | Yes | Benzamide site |

| Chlorpropham | Yes | Benzamide site |

| Paclitaxel | Yes | Overlapping or allosterically linked site |

| Trifluralin | No | Distinct from benzamide site |

| Amiprophosmethyl | No | Distinct from benzamide site |

This table is based on the findings for the benzamide RH-4032 and its interactions. nih.gov

Research into Targeted Protein Degradation (TPD) Modulators (e.g., Cereblon binders, PROTAC design)

Targeted protein degradation (TPD) is an emerging therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. nih.gov A key approach in TPD is the use of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Cereblon (CRBN), a substrate receptor of the CUL4A E3 ubiquitin ligase complex, is a widely used E3 ligase in PROTAC design. nih.gov The ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs. nih.gov Recent research has focused on developing novel, non-phthalimide CRBN binders to overcome some of the limitations of traditional IMiD-based ligands, such as chemical instability. nih.gov

Benzamide-type derivatives have emerged as promising candidates for novel CRBN binders. nih.gov Studies have shown that the introduction of fluorine atoms into benzamide derivatives can increase their binding affinity for CRBN. For example, the perfluorination of a benzamide analog increased its binding affinity compared to its non-fluorinated counterpart. nih.gov A fluorine-containing benzamide analog, compound 8d , exhibited the highest affinity in its series with an IC₅₀ value of 63 ± 16 μM. nih.gov

The development of these novel benzamide-based CRBN binders is a critical step in the design of new PROTACs with improved properties. By optimizing the physiochemical properties, stability, and on-target affinity of the CRBN-binding moiety, researchers aim to create more effective and selective protein degraders. nih.gov

The following table presents the CRBN binding affinity for a fluorinated benzamide analog compared to its non-fluorinated counterpart.

| Compound | Fluorination | CRBN Binding IC₅₀ (µM) |

| 6a | No | - |

| 6b | Yes (perfluorinated) | Increased affinity vs. 6a |

| 8d | Yes (ortho-fluoro) | 63 ± 16 |

This table highlights the impact of fluorination on the CRBN binding affinity of benzamide analogs. nih.gov

Advanced Research Applications and Future Directions for 2 Acetamido 4 Fluorobenzamide

Development as Chemical Probes for Biological Systems

While direct studies utilizing 2-acetamido-4-fluorobenzamide as a chemical probe are not extensively documented, the broader class of benzamide (B126) analogs has been successfully developed for probing biological systems. These probes are instrumental in identifying and characterizing protein function and have potential applications in diagnostic imaging.

Fluorine-containing benzamide analogs, structurally related to this compound, have been synthesized and assessed as potential ligands for imaging the sigma-2 (σ2) receptor status of solid tumors using positron emission tomography (PET). google.com These efforts highlight the utility of the benzamide scaffold in designing probes for specific biological targets. The introduction of a fluorine atom, as in this compound, is a key feature for such applications, enabling radiolabeling for imaging purposes.

Strategies for Radiochemical Labeling (e.g., Fluorine-18)

The presence of a fluorine atom in the this compound structure makes it an ideal candidate for radiolabeling with fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in PET imaging. The general strategy for labeling fluorine-containing benzamide analogs involves the displacement of a suitable leaving group, such as a mesylate, with [¹⁸F]fluoride. google.com

This nucleophilic substitution reaction is a common and effective method for incorporating ¹⁸F into aromatic rings. The resulting ¹⁸F-labeled benzamide analogs can then be used as radiotracers to visualize and quantify the expression of specific targets, such as the sigma-2 receptor in tumors. google.com Biodistribution studies in animal models have demonstrated that such ¹⁸F-labeled compounds can exhibit high tumor uptake and favorable tumor-to-normal tissue ratios, underscoring their potential for in vivo imaging.

Rational Drug Design and Lead Optimization Campaigns

The this compound scaffold has been a subject of rational drug design and lead optimization to develop compounds with specific pharmacological activities. By modifying the core structure, researchers have successfully generated derivatives with anticonvulsant, antimicrobial, and antioxidant properties.

One notable example is the development of N-(4-fluorophenyl)-2-acetamidobenzamide, a derivative that has shown anticonvulsant activity in the maximal electroshock (MES) test. This suggests that the 2-acetamidobenzamide (B1266129) core can be systematically modified to enhance its interaction with specific neurological targets.

Furthermore, the synthesis of novel 2-acetamido-N-(substituted) benzamide derivatives has led to the discovery of compounds with significant in vitro antimicrobial and antioxidant activities. For instance, the introduction of a nitro group at the 5-position of the benzamide ring, as seen in 2-acetamido-N-(4-fluorophenyl)-5-nitrobenzamide, resulted in notable antimicrobial effects. These findings demonstrate the value of this compound as a versatile starting point for developing new therapeutic agents.

A patent has also described a derivative, N-[2-methyl-3-(2-N',N'-dimethylamino)ethyl)-1H-indol-5-yl]-2-acetamido-4-fluorobenzamide, as a potent 5-HT₁F agonist. This highlights its potential in the design of drugs for migraine treatment. The strategic design of this molecule, combining the this compound moiety with an indole (B1671886) derivative, exemplifies a successful application of rational drug design principles.

Exploration of Novel Biological Targets and Therapeutic Concepts

Research into derivatives of this compound has unveiled a range of potential biological targets and therapeutic applications. The diverse pharmacological activities observed in its analogs suggest that this chemical scaffold can interact with multiple biological pathways.

The anticonvulsant properties of N-(4-fluorophenyl)-2-acetamidobenzamide point towards targets within the central nervous system. The antimicrobial and antioxidant activities of other derivatives suggest interactions with microbial enzymes or cellular pathways involved in oxidative stress.

The development of a 5-HT₁F agonist for potential migraine treatment opens up another avenue for therapeutic exploration. The 5-HT₁F receptor is a key target in the pathophysiology of migraine, and agonists of this receptor are of significant clinical interest.

Moreover, the investigation of fluorine-containing benzamide analogs as imaging agents for sigma-2 receptors in tumors indicates a role for this class of compounds in oncology. google.com High expression of sigma-2 receptors is a characteristic of proliferating tumor cells, making them an attractive target for both diagnostic imaging and therapy. The ability to develop benzamide-based ligands for this receptor could lead to new strategies for cancer diagnosis and treatment.

The structural similarity of this compound to analogs of 2-acetamido-2-deoxy-D-glucose (a sugar analog) that inhibit glycosaminoglycan biosynthesis suggests a potential, though unexplored, role in metabolic pathways.

The table below summarizes the biological activities of various derivatives of this compound.

| Compound Name | Biological Activity | Reference |

| N-(4-fluorophenyl)-2-acetamidobenzamide | Anticonvulsant | |

| 2-acetamido-N-(4-fluorophenyl)-5-nitrobenzamide | Antimicrobial | |

| 2-acetamido-N-(4-hydroxyphenyl)-5-nitrobenzamide | Antioxidant | |

| N-[2-methyl-3-(2-N',N'-dimethylamino)ethyl)-1H-indol-5-yl]-2-acetamido-4-fluorobenzamide | 5-HT₁F Agonist | |

| Fluorine-containing benzamide analogs | Sigma-2 Receptor Ligands | google.com |

Q & A

Q. How can researchers differentiate between specific and non-specific target interactions in bioassays?

- Methodology :

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement by unlabeled compound .

- CRISPR Knockout Models : Validate target specificity using cell lines with gene-edited receptors or enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.